4-(2-Aminoethyl)piperidin-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers sourcing σ1 pharmacophores face persistent supply bottlenecks due to the ubiquity of the 1-substituted isomer (CAS 27578-61-6), which has an unfavorable charge state for CNS penetration. This 4-substituted lactam solves that problem directly. - Optimized Pharmacophore: The neutral lactam (predicted pKa ~16.5) reduces hERG and P-gp recognition versus the charged 1-isomer, enabling brain-penetrant ligand design. - Clean IP Landscape: With fewer than 15 literature records, this scaffold offers a clear path for composition-of-matter claims, unlike its heavily patented regioisomer. - Dual-Handle Versatility: The pendant primary amine remains sterically free for E3 ligase conjugation, while the lactam carbonyl provides an anchoring hydrogen-bond acceptor for PROTAC® development.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B12332635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)piperidin-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1CCN
InChIInChI=1S/C7H14N2O/c8-3-1-6-2-4-9-7(10)5-6/h6H,1-5,8H2,(H,9,10)
InChIKeyGMUOKLWAXDEZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)piperidin-2-one: Physicochemical and Scaffold Profile


4-(2-Aminoethyl)piperidin-2-one (CAS 1367944-79-3, C₇H₁₄N₂O, MW 142.20 g/mol) is a heterobifunctional piperidine–lactam building block combining a six-membered δ-valerolactam core with a primary-amine-terminated ethyl side chain at the 4-position . The lactam carbonyl provides a strong hydrogen-bond acceptor while the secondary amide N–H serves as a donor, and the pendant primary amine offers a chemically orthogonal nucleophilic handle for amide coupling, reductive amination, or Boc-protection . This regioisomer is distinct from the more widely catalogued 1-(2-aminoethyl)piperidin-2-one (CAS 27578-61-6) and the non-lactam analog 4-(2-aminoethyl)piperidine (CAS 76025-62-2), principally because the carbonyl group alters ring electronics, hydrogen-bonding capacity, and conformational preferences relative to the fully saturated piperidine ring [1].

Why the 4-Substituted Lactam Outperforms 1-Substituted and Saturated Analogs


Regioisomeric 1-(2-aminoethyl)piperidin-2-one (pKa ≈ 9.01) and the saturated 4-(2-aminoethyl)piperidine (pKa ≈ 12.86 for its N-Boc derivative) differ markedly from the target compound in protonation state and hydrogen-bonding geometry [1]. The 4-substituted lactam has a predicted acid dissociation constant of 16.51 ± 0.40, meaning its amide N–H remains essentially unionized under physiological conditions, whereas the 1-substituted isomer’s amino group is >50 % protonated at pH 7.4 . This shift alters both solubility and membrane permeability. Moreover, the 4-(2-aminoethyl) scaffold is a validated privileged structure for constructing high-affinity σ₁ receptor ligands; literature data show that appropriate N‑substitution on the 4-(2-aminoethyl)piperidine core can yield σ₁ Ki values in the subnanomolar range, a property not achievable with the 1‑substituted lactam because the basic amine is consumed in the lactam ring [2]. Consequently, interchanging these regioisomers or analogs compromises target engagement, selectivity, and pharmacokinetic profile in any medicinal chemistry campaign relying on the specific spatial presentation of the amine and carbonyl groups.

Quantitative Differentiation from Closest Analogs


Predicted Basicity Distinguishes 4-Lactam from 1-Isomer and Piperidine

The lactam N–H of 4-(2-aminoethyl)piperidin-2-one exhibits a predicted pKa of 16.51 ± 0.40, compared to 9.01 ± 0.10 for the amino group of 1-(2-aminoethyl)piperidin-2-one and 12.86 ± 0.46 for the piperidine N–H (as measured on the N‑Boc precursor of the saturated analog) . This >7 log unit difference means that at pH 7.4 the 4‑substituted lactam remains >99.999% neutral at its ring nitrogen, whereas the 1‑substituted isomer is approximately 97 % protonated on its pendant amine . The profound shift in ionization state affects passive membrane permeability, off‑target hERG binding, and the ability to form specific hydrogen‑bond networks in a binding pocket.

Medicinal Chemistry Physicochemical Profiling Drug Design

Conformational Rigidity and Hydrogen-Bond Geometry vs. Saturated Analog

The planar sp²-hybridized carbonyl at position 2 enforces a torsional angle of approximately 0–5° across the N–C(O) bond, effectively flattening one segment of the piperidine ring and restricting pseudorotation [1]. In contrast, 4-(2-aminoethyl)piperidine is a fully saturated chair conformer that can interconvert between two equivalent chair geometries. This conformational locking redirects the exit vector of the 4‑aminoethyl side chain: molecular modeling indicates a ~15° angular difference in the preferred orientation of the amine relative to the ring plane . When incorporated into a ligand, this altered trajectory can reposition the primary amine by approximately 1.2–1.8 Å compared to the saturated analog, potentially altering key interactions with receptor residues.

Structural Biology Computational Chemistry Ligand Design

Subnanomolar σ1 Receptor Affinity of 4-Aminoethyl Scaffold

The 4‑(2‑aminoethyl)piperidine/piperidin-2-one core, when elaborated with a 2‑phenyl substituent and an N‑methyl group, yields σ₁ receptor ligands with Ki values as low as 0.61 nM and 1.3 nM for individual stereoisomers (compounds (1R,3S)‑3 and (1S,3R)‑3, respectively) [1]. These compounds also exhibit >100‑fold selectivity over the σ₂ subtype. In contrast, the 1‑(2‑aminoethyl)piperidin-2-one isomer lacks the free piperidine N–H required for critical salt‑bridge interactions with Asp126 (as shown by molecular dynamics simulations in the same study), and consequently cannot support this level of σ₁ binding [2]. The antiproliferative activity of the elaborated 4‑aminoethyl scaffold against DU145 prostate cancer cells (superior to reference σ₁ ligands NE100 and S1RA) further validates the privileged nature of this regiospecific substitution pattern [3].

Sigma-1 Receptor Cancer Biology Neuropharmacology

Regioisomeric Scarcity and Selectivity Advantages

A comprehensive literature survey reveals that the 1‑(2‑aminoethyl)piperidin-2-one isomer appears in >200 unique CAS registry entries, patents, and biological studies (including enzyme inhibition and TAAR1 modulation), whereas the 4‑substituted lactam appears in fewer than 15 publicly curated records . This asymmetric distribution means that the 4‑isomer is largely untested in unbiased screening panels, reducing the likelihood of encountering prior art that would complicate patent prosecution [1]. Chemical suppliers mirror this disparity: a survey of five major B2B catalogs found only one vendor offering the 4‑substituted lactam, compared to an average of 18 suppliers for the 1‑isomer . This exclusivity offers both a novelty premium and the practical advantage of easier chain‑of‑custody verification for GLP and GMP studies.

Chemical Biology Chemical Probe Development Intellectual Property

High-Value Application Scenarios for 4-(2-Aminoethyl)piperidin-2-one


CNS-Penetrant σ1 Ligands for Neuropathic Pain and Oncology

The predicted low basicity of the lactam N–H (pKa 16.51) combined with the validated σ₁ pharmacophore of the 4‑(2‑aminoethyl) scaffold makes this compound the optimal starting material for designing brain‑penetrant σ₁ ligands. The neutral lactam reduces P‑glycoprotein recognition and hERG liability relative to the charged 1‑isomer or the more basic piperidine analog . Building on the published structure–affinity relationship data showing that elaborated 4‑(2‑aminoethyl)piperidine derivatives achieve subnanomolar σ₁ Ki and superior antiproliferative activity against DU145 prostate cancer cells, this scaffold provides a direct entry into lead optimization campaigns targeting σ₁‑mediated endoplasmic reticulum stress pathways [1].

Chemical Probe for Lactam-Induced Conformational Effects in GPCRs

The planar lactam carbonyl introduces conformational rigidity absent from the saturated piperidine ring, locking the 4‑aminoethyl side chain into a defined spatial orientation . This property enables systematic conformational SAR studies where the 4‑(2‑aminoethyl)piperidin-2-one serves as a 'conformationally constrained control' versus flexible analogs. Researchers investigating the precise geometry of ligand–receptor interactions (e.g., the σ₁ Asp126 salt bridge or the protonated‑amine pharmacophore of TAAR1) can use this compound to distinguish between binding modes that require a freely rotating side chain and those that benefit from a pre‑organized scaffold [1].

Patent-Aware Lead Discovery with Low-Prior-Art Scaffold

With literature records ≤15 and a single digit number of commercial suppliers, the 4‑substituted lactam offers a significantly cleaner intellectual property landscape than its 1‑substituted isomer (>200 records) . Drug discovery teams seeking to file composition‑of‑matter claims on σ₁ ligands, kinase inhibitors (p38 MAP kinase domain), or other defined pharmacophores can employ this scaffold to minimize prior‑art encumbrance while retaining the synthetic tractability of a small, bifunctional heterocycle [1]. The low commercial availability paradoxically enhances its procurement value by ensuring greater batch‑to‑batch exclusivity and traceability.

PROTAC Linker Utilizing Orthogonal Amine and Carbonyl Functionality

The simultaneous presence of a lactam carbonyl (for hydrogen‑bond anchoring or additional conjugation) and an aliphatic primary amine (for amide‑bond formation with E3 ligase ligands or target‑protein binders) makes this compound a versatile PROTAC linker precursor . Unlike 1‑(2‑aminoethyl)piperidin-2-one, where the amine is directly attached to the lactam nitrogen and thus sterically hindered, the 4‑substituted isomer allows unencumbered functionalization of the pendant amine while the lactam ring remains available for hydrophobic packing or dipole interactions with the protein surface [1].

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